[[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects.
Metabolic Pathways
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the concentrations of key metabolites and altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can determine its functional outcomes and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of cyclohexylamine with phenylglycine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound is similar in structure and has similar applications in chemical synthesis.
Uniqueness
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various research applications makes it a valuable compound in scientific studies .
Properties
IUPAC Name |
2-(N-[2-(cyclohexylamino)-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPRULHHFWTOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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